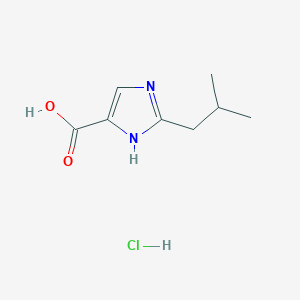

2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5(2)3-7-9-4-6(10-7)8(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMZBYATUKNSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Using Isocyanoacetate Synthons

One of the well-documented methods for synthesizing imidazole-4-carboxylic acids involves the use of α-isocyanoacetate derivatives as key intermediates. According to research on 1,5-disubstituted imidazole-4-carboxylates, the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides or related intermediates can efficiently construct the imidazole ring with the desired substitution pattern. Subsequent hydrolysis converts esters into carboxylic acids.

- The process involves:

- Reaction of an acyl chloride with an aniline derivative to form an amide.

- Conversion of the amide to an imidoyl chloride.

- Cycloaddition with ethyl isocyanoacetate to yield imidazole-4-carboxylate esters.

- Hydrolysis of esters to the corresponding carboxylic acids.

This method allows for the introduction of various alkyl groups at the 2-position, including 2-methylpropyl, by selecting appropriate starting materials.

Oxidation of Tolyl-Substituted Imidazoles

Another approach involves the oxidation of tolyl-substituted imidazoles to introduce carboxylic acid groups. For example, a method for preparing 2-propylimidazole-4,5-dicarboxylic acid uses sulfuric acid and hydrogen peroxide oxidation of a mixture of 2-propyl-3-tolylimidazole and 2-propyl-4-tolylimidazole. The reaction is conducted at 120°C for 12 hours, followed by crystallization and drying to yield the dicarboxylic acid with high purity.

While this example is for 2-propyl derivatives, similar oxidative methods can be adapted for 2-(2-methylpropyl) substituents by using the corresponding tolyl-imidazole precursors.

Hydrolysis and Transesterification Processes

A patented process describes the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate via hydrolysis and transesterification reactions. The method includes:

- Hydrolysis of ethyl esters to carboxylic acids.

- Intramolecular cyclization to form lactone intermediates.

- Transesterification with alcohols (C1-C6 alkyl) under catalytic conditions using inorganic or organic acids such as hydrochloric acid or p-toluenesulfonic acid.

- Purification steps involving organic solvent extraction and washing with alkaline aqueous solutions to remove impurities.

This method highlights the importance of catalytic control and purification in obtaining high-purity imidazole carboxylic acid derivatives.

Direct Carboxylation with Carbon Dioxide

An economical and efficient method involves the direct carboxylation of imidazoles using carbon dioxide and alkali metal carbonates or bicarbonates. This process is carried out at elevated temperatures (140-230°C) and pressures (up to 350 bar), often without catalysts, in the absence of solvents or water. The reaction yields imidazole-4(5)-monocarboxylic acids or their salts with high purity and yield.

- The reaction parameters such as temperature, pressure, and stoichiometry of CO2 are critical.

- The product is isolated by suspension in water and filtration.

- This method offers a simpler and more economical route compared to multi-step syntheses.

Formation of Hydrochloride Salt

The final step to obtain the hydrochloride salt of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid typically involves treatment with hydrochloric acid under controlled conditions. This step ensures the compound’s stability and suitability for pharmaceutical applications.

- For example, protonation in aqueous HCl followed by crystallization yields the hydrochloride salt.

- The salt formation may be integrated into the purification process to enhance compound stability.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The choice of synthetic route depends on the availability of starting materials, desired purity, and scale of production.

- Cyclization methods using isocyanoacetates provide flexibility in substituent variation but may require multiple purification steps.

- Oxidative methods are effective but involve harsh reagents and conditions.

- Direct carboxylation with CO2 is environmentally friendly and cost-effective but requires high-pressure equipment.

- Catalysts such as strong acids facilitate transesterification but must be carefully controlled to avoid side reactions.

- Salt formation improves compound stability and handling, crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives. Substitution reactions can lead to a variety of alkylated or acylated imidazole compounds.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, making it a subject of interest for research in medicinal chemistry.

Antimicrobial Activity

Research indicates that 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride demonstrates significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could potentially serve as a candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The following table summarizes the viability of these cell lines when treated with the compound at a concentration of 100 µM:

| Cell Line | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| A549 | 70.5 | >0.05 |

| Caco-2 | 39.8 | <0.001 |

The significant reduction in viability of Caco-2 cells indicates a targeted effect, which could be beneficial for colorectal cancer therapies.

Neuroprotective Effects

Imidazole derivatives, including this compound, have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that the compound may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s pathology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its potential as an alternative treatment option. The compound was tested against multiple strains resistant to conventional antibiotics, showing promising results with lower MIC values compared to traditional treatments.

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on its anticancer properties, the compound was administered to various human cancer cell lines. Results indicated that while it had minimal effects on some lines (e.g., A549), it significantly reduced the viability of Caco-2 cells, suggesting a selective mechanism that warrants further exploration.

Wirkmechanismus

The mechanism of action of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related derivatives:

Key Observations:

Substituent Chemistry: The target compound’s 2-methylpropyl group (branched alkyl) contrasts with the 1-aminopropyl group (linear, amine-terminated) in CID 2031268-81-0. The dihydrochloride salt in CID 2031268-81-0 suggests protonation at both the imidazole nitrogen and the amine group, whereas the target compound’s single hydrochloride implies protonation primarily at the imidazole ring .

Heterocycle Variations :

- Replacing imidazole with oxazole (CID 2060056-78-0) removes one nitrogen atom, altering hydrogen-bonding capacity and aromaticity.

- Pyridine derivatives (CID 1354940-95-6) lack the dual nitrogen configuration of imidazole, reducing their ability to participate in acid-base equilibria at physiological pH .

Physicochemical and Functional Implications

- Solubility: The dihydrochloride salts (e.g., CID 2031268-81-0) likely exhibit higher aqueous solubility than the target compound’s monohydrochloride due to increased ionic character.

- Thermal Stability : Branched alkyl chains (e.g., 2-methylpropyl) generally increase thermal stability compared to linear substituents, as observed in analogous heterocyclic systems .

Biologische Aktivität

2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂N₂O₂

- SMILES Notation : CC(C)CC1=NC=C(N1)C(=O)O

- IUPAC Name : 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride

The compound features an imidazole ring that is known for its ability to interact with various biological targets, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride exhibits significant antimicrobial and antifungal properties. Its efficacy against various pathogens makes it a candidate for further development in treating infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, although specific molecular targets remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole moiety is known to participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. Detailed studies are ongoing to identify the precise pathways affected by this compound .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid hydrochloride:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Imidazole-4-carboxylic acid | Antimicrobial | Lacks the 2-methylpropyl group |

| 2-Methylimidazole | Antifungal | Different substitution pattern |

| Histidine | Amino acid with imidazole | Involved in protein synthesis and enzyme function |

The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various applications:

- Antimicrobial Resistance : A study focused on the compound's ability to inhibit metallo-β-lactamases (MBLs), which are significant contributors to antibiotic resistance. The compound demonstrated promising inhibitory activity against multiple MBLs, suggesting potential as a therapeutic agent in overcoming resistance mechanisms .

- Pharmacological Characterization : Another investigation characterized its pharmacokinetic profile in mouse models, revealing favorable absorption and distribution characteristics. The study found that the compound exhibited moderate cytotoxicity while maintaining effective antiviral activity against HIV-1 integrase, indicating its potential as a dual-action therapeutic agent .

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance the compound's biological activity, paving the way for the design of more potent derivatives .

Q & A

Q. Methodological Answer :

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves impurities, with UV detection at 254 nm .

- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (N-H and O-H stretches) confirm functional groups .

- NMR : H NMR (DMSO-d6) shows characteristic imidazole proton signals at δ 7.2–8.1 ppm and methylpropyl side-chain protons at δ 1.0–1.5 ppm .

- Melting point : Consistency with literature values (e.g., 313–315°C) validates crystallinity .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers design experiments to optimize synthesis using statistical methods?

Methodological Answer :

Employ Design of Experiments (DoE) principles:

- Factorial design : Vary parameters like temperature (50–100°C), reaction time (4–12 hrs), and catalyst concentration (0.5–2.0 mol%) to identify interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships to predict optimal conditions (e.g., 75°C, 8 hrs, 1.5 mol% catalyst) .

- Validation : Confirm predicted yields (±5% error margin) through triplicate runs .

What computational approaches predict reaction pathways and intermediates for this compound?

Q. Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for cyclization steps .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond disconnections and precursor compatibility .

- Transition state analysis : Identify rate-limiting steps (e.g., sulfonation) using molecular dynamics simulations .

How should researchers address discrepancies in reported biological activity data for derivatives?

Q. Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293) and control compounds to minimize variability .

- Purity verification : Confirm compound integrity via LC-MS before biological testing .

- Structural analogs : Compare activities of methylpropyl vs. cyclopropyl derivatives to isolate substituent effects .

What methodologies analyze the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hrs. Monitor degradation via HPLC .

- Kinetic modeling : Calculate degradation rate constants () using first-order kinetics to predict shelf life .

- Mass spectrometry : Identify degradation products (e.g., hydrolyzed imidazole rings) .

What challenges exist in achieving high enantiomeric purity during synthesis, and how can they be mitigated?

Q. Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance enantioselectivity .

- Crystallization-induced dynamic resolution : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.